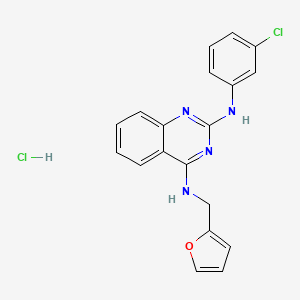

Clorhidrato de N2-(3-clorofenil)-N4-(furan-2-ilmetil)quinazolina-2,4-diamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride” is a chemical compound with the molecular formula C19H15ClN4O . It is also known by other names such as Antimalarial agent 13, CHEMBL1198227, and GNF-Pf-3539 . The compound has a molecular weight of 350.8 g/mol .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI representation of the compound isInChI=1S/C19H15ClN4O/c20-13-5-3-6-14 (11-13)22-19-23-17-9-2-1-8-16 (17)18 (24-19)21-12-15-7-4-10-25-15/h1-11H,12H2, (H2,21,22,23,24) . The Canonical SMILES representation is C1=CC=C2C (=C1)C (=NC (=N2)NC3=CC (=CC=C3)Cl)NCC4=CC=CO4 . Physical and Chemical Properties Analysis

The compound has several computed properties. It has an XLogP3-AA value of 5, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . The topological polar surface area is 63 Ų . The compound has a complexity of 426 .Aplicaciones Científicas De Investigación

- Aplicación: GNF-Pf-3539 actúa como un inhibidor de EGFR. Se dirige a la hendidura de unión de EGF de EGFR, reduciendo los procesos proliferativos observados en el cáncer de pulmón de células no pequeñas (NSCLC). Cabe destacar que muestra alta afinidad contra EGFR, lo que lo convierte en un posible candidato para la terapia contra el cáncer .

- Aplicación: GNF-Pf-3539 se ha investigado por su actividad antimalárica. Los investigadores han explorado sus efectos sobre los parásitos hepáticos y los parásitos de la etapa sanguínea sexual. Las pruebas de alto rendimiento identificaron compuestos que reducen la viabilidad de los parásitos de la etapa asexual, lo que convierte a GNF-Pf-3539 en un candidato prometedor para el desarrollo de fármacos antimaláricos .

- Aplicación: GNF-Pf-3539 se puede electrohilare en nanofibras de almidón de arroz glutinoso (GNF). Estas GNF tienen aplicaciones potenciales en la ciencia de materiales, como la ingeniería de tejidos, la liberación de fármacos y la filtración .

Terapia contra el cáncer: Inhibición de EGFR

Desarrollo de fármacos antimaláricos

Producción de nanofibras: Ciencia de materiales

Mecanismo De Acción

Target of Action

The primary target of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride, also known as GNF-Pf-3539, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell survival, metabolism, migration, and cell-cycle control .

Mode of Action

GNF-Pf-3539 acts by inhibiting the interactions between the Epidermal Growth Factor (EGF) and EGFR . This inhibition blocks the activation of EGFR, thereby preventing the initiation of signal transduction cascades that lead to DNA synthesis and cell division and proliferation .

Biochemical Pathways

The inhibition of EGF-EGFR interactions by GNF-Pf-3539 affects several biochemical pathways. Primarily, it impacts the MAPK, PTEN/Akt, and JNK pathways . These pathways are critical for cellular processes such as proliferation and differentiation .

Pharmacokinetics

The pharmacokinetic properties of GNF-Pf-3539, including its Absorption, Distribution, Metabolism, and Excretion (ADME), significantly influence its bioavailability . .

Result of Action

The molecular and cellular effects of GNF-Pf-3539’s action primarily involve the reduction of proliferative processes observed in non-small cell lung carcinoma (NSCLC) . By inhibiting EGF-EGFR interactions, GNF-Pf-3539 prevents the activation of EGFR and the subsequent initiation of signal transduction cascades that lead to cell proliferation .

Análisis Bioquímico

Biochemical Properties

It is known that this compound has a high affinity for the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell proliferation and differentiation .

Cellular Effects

The cellular effects of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride are primarily related to its interaction with EGFR. By inhibiting the interaction between EGF and EGFR, this compound can potentially reduce the proliferative processes observed in non-small cell lung carcinoma .

Molecular Mechanism

The molecular mechanism of action of N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine hydrochloride involves the inhibition of EGF-EGFR interactions. This compound binds to EGFR, preventing the binding of EGF and thus inhibiting the activation of downstream signaling pathways that lead to cell proliferation .

Propiedades

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O.ClH/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15;/h1-11H,12H2,(H2,21,22,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARLTNLYWVHUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2562232.png)

![3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2562233.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2562237.png)

![1-[4-[(2,3-Dihydro-1-benzofuran-3-ylmethylamino)methyl]phenyl]cyclopropane-1-carbonitrile;hydrochloride](/img/structure/B2562241.png)

![2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid](/img/structure/B2562243.png)

![2-({[3-Amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)acetic acid](/img/structure/B2562245.png)

![3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2562247.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2562250.png)

![N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2562251.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)